

In-depth Technical Guide to 5-(Tributylstannyl)pyrimidine: Synthesis and Spectral Analysis

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Compound of Interest

Compound Name: 5-(Tributylstannyl)pyrimidine

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This technical guide provides a comprehensive overview of the synthesis and spectral properties of **5-(tributylstannyl)pyrimidine**, a key building block in organic synthesis, particularly for the construction of complex molecules through Stille cross-coupling reactions. Due to the limited availability of a complete, published dataset for this specific compound, this guide combines available physical data with predicted spectral information based on established principles of spectroscopy and organometallic chemistry.

Chemical and Physical Properties

5-(Tributylstannyl)pyrimidine is a dense, high-boiling liquid. Its key physical properties are summarized below.

| Property | Value | Source |
|-------------------|---------------------------------------------------|-----------------|
| Molecular Formula | C ₁₆ H ₃₀ N ₂ Sn | PubChem[1] |
| Molecular Weight | 369.13 g/mol | Sigma-Aldrich |
| Appearance | Light yellow to yellow liquid | ChemicalBook[2] |
| Boiling Point | 134-138 °C at 2 mmHg | Sigma-Aldrich |
| Density | 1.117 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n ₂₀ /D 1.515 | Sigma-Aldrich |
| CAS Number | 144173-85-3 | Sigma-Aldrich |

Synthesis Protocol

A detailed, peer-reviewed synthesis protocol for **5-(tributylstannyl)pyrimidine** is not readily available in the public domain. However, a plausible and effective method can be adapted from established procedures for the synthesis of similar organostannanes, such as the preparation of 2-(tributylstannyl)pyrimidine. The following protocol describes a likely synthetic route starting from 5-bromopyrimidine.

Reaction Scheme:

Materials:

- 5-Bromopyrimidine
- n-Butyllithium (n-BuLi) in hexanes
- Tributyltin chloride ((n-Bu)₃SnCl)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether (Et₂O)
- Saturated aqueous ammonium chloride (NH₄Cl) solution

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexanes and ethyl acetate for chromatography

Procedure:

- Preparation: Under an inert atmosphere (argon or nitrogen), a solution of 5-bromopyrimidine (1.0 eq) in anhydrous THF is cooled to $-78\text{ }^\circ\text{C}$ in a dry ice/acetone bath.
- Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the cooled solution, and the reaction mixture is stirred at $-78\text{ }^\circ\text{C}$ for 1 hour. The formation of the lithiated pyrimidine intermediate is typically observed.
- Stannylation: A solution of tributyltin chloride (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at $-78\text{ }^\circ\text{C}$. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
- Workup: The reaction is quenched by the slow addition of saturated aqueous NH_4Cl solution. The mixture is transferred to a separatory funnel and extracted with diethyl ether.
- Purification: The combined organic layers are washed with saturated aqueous NaHCO_3 solution and brine, then dried over anhydrous MgSO_4 . The solvent is removed under reduced pressure.
- Isolation: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford **5-(tributylstannyl)pyrimidine** as a liquid.

Spectral Data

The following tables summarize the predicted and known spectral data for **5-(tributylstannyl)pyrimidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Predicted)

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|--------------------------------------------------------------|
| ~9.1 | s | 1H | H-2 |
| ~8.7 | s | 2H | H-4, H-6 |
| 1.50 - 1.65 | m | 6H | $\text{Sn}-(\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3$ |
| 1.28 - 1.40 | m | 6H | $\text{Sn}-(\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3$ |
| 1.05 - 1.15 | t | 6H | $\text{Sn}-(\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3$ |
| 0.85 - 0.95 | t | 9H | $\text{Sn}-(\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3$ |

^{13}C NMR (Predicted)

Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--------------------------------------------------------------|
| ~159 | C-4, C-6 |
| ~157 | C-2 |
| ~130 | C-5 |
| ~29.0 | $\text{Sn}-(\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3$ |
| ~27.2 | $\text{Sn}-(\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3$ |
| ~13.6 | $\text{Sn}-(\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3$ |
| ~10.8 | $\text{Sn}-(\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3$ |

^{119}Sn NMR (Predicted)

Solvent: CDCl_3 , Reference: SnMe_4 at 0.0 ppm

| Chemical Shift (δ) ppm | Comments |
|---------------------------------|-----------------------------------------------------------------------------------------------|
| ~ -10 to -30 | The chemical shift is highly dependent on the solvent and coordination state of the tin atom. |

Mass Spectrometry (MS)

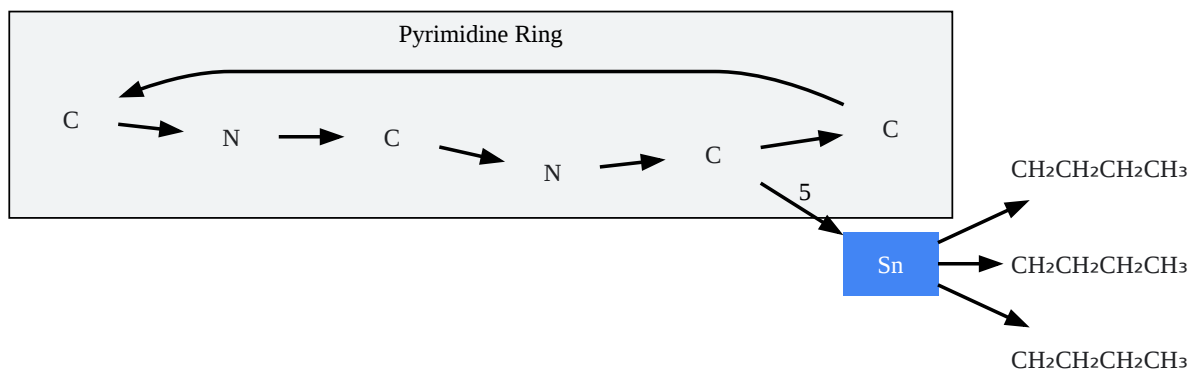
| m/z | Interpretation |
|----------|------------------------------------------------------|
| 369 | $[\text{M}]^+$ (based on the most abundant isotopes) |
| 370.1431 | $[\text{M}]^+$ (monoisotopic mass)[1] |
| 313 | $[\text{M} - \text{C}_4\text{H}_9]^+$ |
| 257 | $[\text{M} - 2(\text{C}_4\text{H}_9)]^+$ |
| 201 | $[\text{M} - 3(\text{C}_4\text{H}_9)]^+$ |
| 79 | $[\text{C}_4\text{H}_3\text{N}_2]^+$ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|---------------|------------------------------------------|
| ~3050 | Weak | C-H stretching (aromatic) |
| 2955, 2925, 2870 | Strong | C-H stretching (aliphatic) |
| ~1560, 1480, 1400 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |
| ~1465 | Medium | CH_2 bending |
| ~1375 | Medium | CH_3 bending |
| ~1000 - 1200 | Medium | Ring vibrations |
| Below 800 | Medium-Strong | C-H out-of-plane bending |

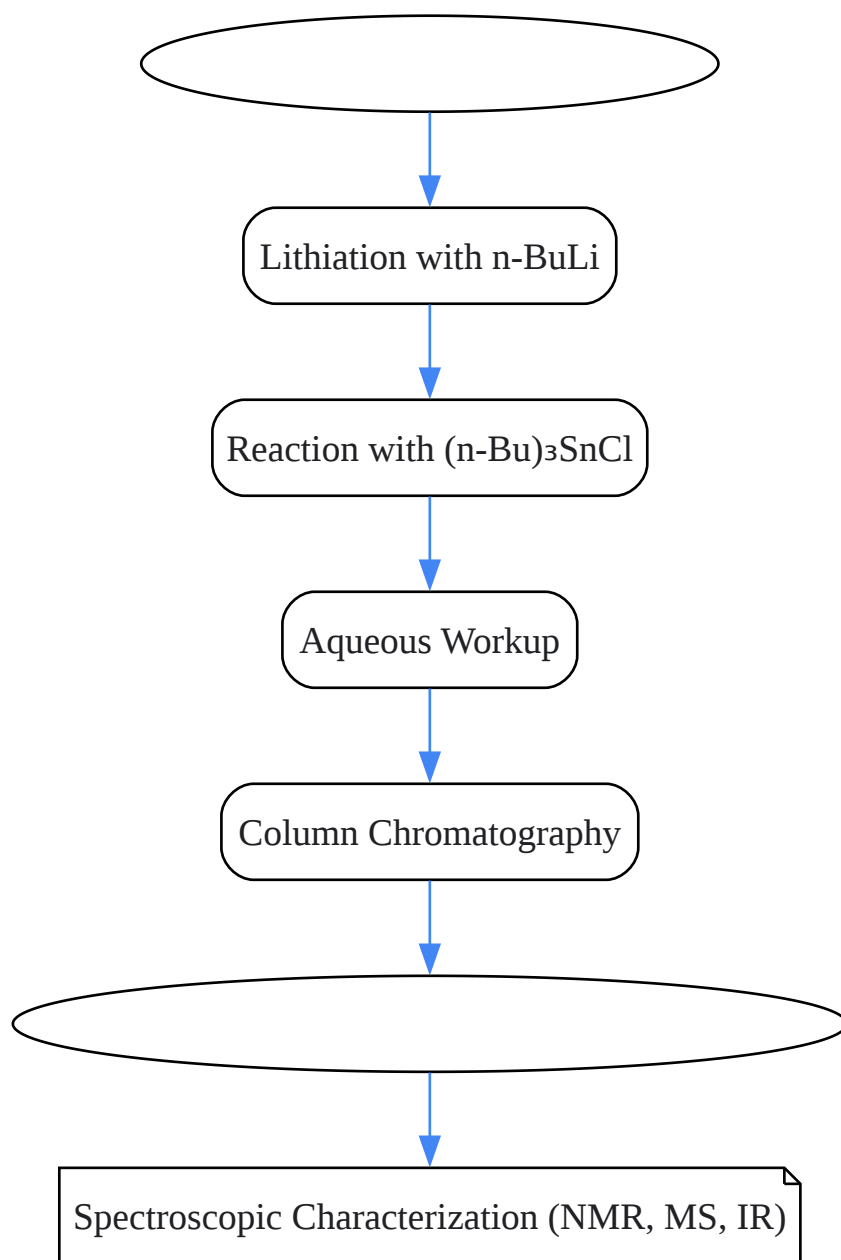
Visualizations

The following diagrams illustrate the chemical structure of **5-(tributylstannyl)pyrimidine** and a general workflow for its synthesis and characterization.



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Figure 1: Chemical structure of **5-(tributylstannyl)pyrimidine**.



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Figure 2: General experimental workflow for the synthesis and characterization.

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References

- 1. 5-(Tributylstannyl)pyrimidine | C₁₆H₃₀N₂Sn | CID 2763249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(TRIBUTYLSTANNYL)PYRIMIDINE | 144173-85-3 [amp.chemicalbook.com]
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